Tetryzoline

Overview

Description

Tetryzoline, also known as tetrahydrozoline, is a chemical compound widely used in over-the-counter eye drops and nasal sprays. It is primarily utilized for its vasoconstrictive properties, which help to relieve redness and congestion in the eyes and nasal passages. This compound was first patented in 1954 and has been in medical use since 1959 .

Mechanism of Action

Target of Action

Tetryzoline, also known as tetrahydrozoline, is a derivative of imidazoline with central and peripheral alpha-adrenergic properties . The primary targets of this compound are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of vascular tone .

Mode of Action

This compound acts as a selective alpha-1 receptor agonist . It works by constricting the smaller arterioles of the nasal passages and conjunctival blood vessels to ameliorate allergic rhinitis, nasal congestion, and ocular irritation . This compound is also known to cross the blood-brain barrier to work on alpha-2 adrenoceptors and imidazole receptors, causing effects like hypotension, bradycardia, analgesia, hypothermia, sedation, and hypnosis .

Biochemical Pathways

It is understood that this compound works to inhibit central sympathetic outflow by activating alpha-2 adrenoceptors and inducing endogenous opiate release . This results in vasoconstriction of the nasal passages and conjunctival blood vessels, providing relief from allergic rhinitis, nasal congestion, and ocular irritation .

Pharmacokinetics

In terms of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, this compound is known to have a biological half-life of approximately 6 hours . It is excreted in urine, chemically unchanged, at least in part

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of arterioles in the nasal passages and conjunctival blood vessels . This results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion . In the central nervous system, this compound can cause effects like hypotension, bradycardia, analgesia, hypothermia, sedation, and hypnosis .

Biochemical Analysis

Biochemical Properties

Tetryzoline functions as an alpha-adrenergic agonist, specifically targeting the alpha-1 receptor. This interaction leads to vasoconstriction, which helps reduce redness and swelling in the eyes and nasal passages . This compound interacts with various biomolecules, including alpha-adrenergic receptors, which are proteins located on the surface of cells in the vascular smooth muscle. By binding to these receptors, this compound induces a conformational change that activates intracellular signaling pathways, leading to vasoconstriction .

Cellular Effects

This compound affects various cell types, particularly those in the vascular smooth muscle and epithelial cells in the eyes and nasal passages. It influences cell function by activating alpha-adrenergic receptors, which in turn modulate cell signaling pathways involved in vasoconstriction. This results in reduced blood flow and decreased redness and swelling. Additionally, this compound may impact gene expression related to inflammatory responses, further contributing to its decongestant effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-adrenergic receptors on the cell surface. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to vasoconstriction. This compound’s ability to activate these receptors and pathways is crucial for its therapeutic effects in reducing redness and congestion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its vasoconstrictive effects may diminish with prolonged use due to receptor desensitization. Studies have shown that continuous use of this compound can lead to a rebound effect, where cessation of the drug results in increased redness and swelling. This highlights the importance of using this compound for short-term relief rather than long-term treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses effectively reduce redness and swelling without significant adverse effects. High doses can lead to toxicity, including symptoms such as slow heart rate, respiratory depression, and low blood pressure. These findings underscore the importance of adhering to recommended dosages to avoid potential toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. The involvement of specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the bloodstream. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and eyes .

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. This localization is essential for its activity, as it allows this compound to effectively bind to its target receptors and exert its vasoconstrictive effects. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetryzoline involves the reaction of ethylenediamine monotosylate with 1-cyanotetraline. The reaction is carried out at a controlled temperature of 120-210°C for 1-5 hours. After the reaction, the mixture is cooled to generate a solid, which is then filtered, washed, and dried to obtain crude this compound. The crude product is further purified through recrystallization or pH value extraction .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves controlling the reaction temperature and time to achieve a high yield of up to 80.3%. This method avoids the separation and purification of intermediates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tetryzoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound .

Scientific Research Applications

Tetryzoline has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: this compound is studied for its effects on biological systems, particularly its vasoconstrictive properties.

Medicine: It is widely used in eye drops and nasal sprays to relieve redness and congestion. It is also studied for its potential use in treating other medical conditions.

Industry: this compound is used in the production of various pharmaceutical products.

Comparison with Similar Compounds

Tetryzoline is similar to other imidazoline derivatives, such as naphazoline, oxymetazoline, and xylometazoline. These compounds also act as alpha-adrenergic receptor agonists and are used for their vasoconstrictive properties. this compound is unique in its specific chemical structure and its widespread use in over-the-counter eye drops and nasal sprays. The following are some similar compounds:

- Naphazoline

- Oxymetazoline

- Xylometazoline

Each of these compounds has its own unique properties and applications, but they all share the common feature of being alpha-adrenergic receptor agonists .

Properties

IUPAC Name |

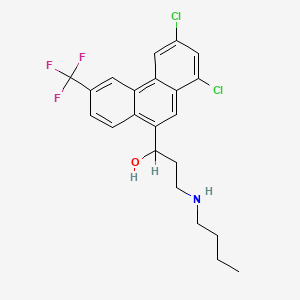

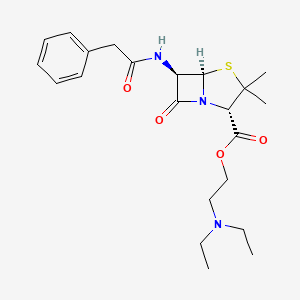

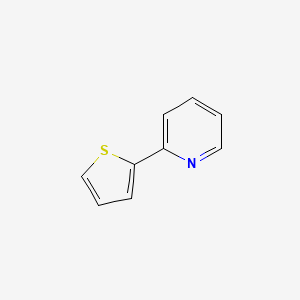

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAVTDNIXVSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-48-5 (mono-hydrochloride) | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047861 | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Adrenergic receptors are G-protein-coupled receptors (GPCR) that regulate vascular tone: stimulation of alpha-1 adrenergic receptors leads to vasoconstriction. Ocular redness and nasal congestion often result from vasodilation of nasal, conjunctival, and corneal capillary blood vessels. Activation of alpha-1 adrenergic receptors have been therefore associated with a reduction of symptoms of ocular irritation and nasal congestion. Tetryzoline is a selective agonist of alpha-1 adrenergic receptors, causing vasoconstriction and alleviating ocular and nasal symptoms. | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

84-22-0, 67731-53-7 | |

| Record name | (±)-Tetrahydrozoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrozoline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetryzoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROZOLINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrozoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetryzoline exert its effects?

A1: this compound hydrochloride (TZH) is an imidazoline derivative classified as an alpha-adrenergic agonist (sympathomimetic). It primarily acts on alpha-adrenergic receptors found on blood vessels in the conjunctiva. [] Upon binding to these receptors, TZH mimics the action of norepinephrine, leading to vasoconstriction, reducing blood flow and subsequently alleviating redness. [, , ]

Q2: Beyond its vasoconstrictive effect, does this compound influence other physiological processes?

A2: Yes, this compound's interaction with alpha-adrenergic receptors can also impact heart rate and blood pressure. Studies in rats have shown that intravenous administration of this compound leads to a dose-dependent decrease in both heart rate and blood pressure, likely due to its interaction with central alpha-adrenoceptors. [] Additionally, this compound has been shown to have an inhibitory effect on human blood platelet aggregation. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound hydrochloride has the molecular formula C13H16N2·HCl and a molecular weight of 236.74 g/mol. [, , ]

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't detailed in the provided research, analytical techniques like high-performance thin layer chromatography (HPTLC) with densitometric analysis at 216 nm, and various spectrophotometric methods have been employed for this compound identification and quantification. [, , , ]

Q5: How stable is this compound in ophthalmic solutions?

A5: this compound hydrochloride, like many drugs, can undergo degradation under various conditions, potentially impacting its efficacy and safety. Studies have evaluated its stability in ophthalmic solutions under stress conditions like acid/alkali hydrolysis, oxidation, dry heat, and photodegradation. [, ] These studies found that this compound is susceptible to degradation to varying extents depending on the specific condition. [, ]

Q6: How can the stability of this compound in formulations be improved?

A6: Several strategies are employed to enhance the stability of this compound in pharmaceutical formulations:

- Antioxidants: Incorporating antioxidants like disodium dihydrogen ethylenediaminetetraacetate or butylhydroxytoluene in eye drops can prevent oxidative degradation. []

- Buffer Systems: Utilizing appropriate buffer systems, such as borate-acetate or phosphate buffers, helps maintain the pH and stabilize this compound against hydrolysis. []

- Preservatives: Adding preservatives like benzalkonium chloride to multi-dose eye drops prevents microbial growth that could degrade this compound. [, , ]

- Packaging: Proper packaging, often utilizing single-dose containers, minimizes exposure to light, air, and potential contaminants, thus enhancing stability. []

Q7: What analytical techniques are used to quantify this compound in various matrices?

A7: Various analytical methods have been developed and validated for this compound determination. Some of the commonly employed techniques include:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase ion-pair mode, allows for the separation and quantification of this compound, even in the presence of its degradation products. []

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers improved resolution and shorter run times compared to traditional HPLC, enabling efficient analysis of this compound in complex matrices like pharmaceutical formulations and biological fluids. [, ]

- Thin-Layer Chromatography (TLC): TLC combined with densitometry allows for simple and cost-effective quantification of this compound, particularly useful for routine analysis and stability studies. [, , ]

- Spectrophotometry: Various spectrophotometric methods, including derivative spectrophotometry and those based on manipulating ratio spectra, offer alternative approaches for quantifying this compound in multi-component formulations. [, ]

Q8: Is this compound safe for long-term use?

A8: While generally safe for short-term use, prolonged or excessive use of this compound can lead to adverse effects. Chronic use can cause rebound congestion, where the blood vessels become less responsive to this compound, necessitating increasingly frequent applications. [] Additionally, it can lead to conjunctival alterations, such as epithelial xerosis and keratinization, potentially causing dry eye symptoms. []

Q9: Are there any concerns regarding the systemic toxicity of this compound?

A9: While this compound is primarily intended for topical application, accidental ingestion, particularly in children, is a concern. Studies have highlighted cases of systemic toxicity in infants following intranasal administration of this compound drops. [] Although rare, these incidents emphasize the importance of safe storage and handling of this compound-containing products.

Q10: What are the typical applications of this compound in clinical settings?

A11: this compound is commonly incorporated into ophthalmic formulations intended for the relief of redness and irritation associated with allergic conjunctivitis. [, , ] It is often found in combination with other active ingredients like antihistamines (e.g., antazoline) or corticosteroids (e.g., fluorometholone) for enhanced therapeutic effects. [, , ]

Q11: Are there any specific patient populations where this compound use should be approached with caution?

A11: Caution is advised when administering this compound to patients with certain pre-existing medical conditions, including:

- Narrow-angle glaucoma: this compound's mydriatic effects (pupil dilation) can exacerbate this condition. []

- Cardiovascular disease: Its systemic absorption can potentially impact heart rate and blood pressure in susceptible individuals. [, ]

- Hyperthyroidism: this compound might worsen symptoms in individuals with hyperthyroidism due to its sympathomimetic effects. []

Q12: Are there any known drug interactions associated with this compound?

A13: While specific drug interactions with this compound are not extensively documented in the provided research, it's crucial to consider potential interactions, especially when used concomitantly with other ophthalmic or systemic medications. [] Consulting with a healthcare professional is always advisable to assess potential risks.

Q13: What is known about the metabolism and excretion of this compound?

A13: Information regarding the specific metabolic pathways and excretion routes of this compound is limited within the provided research. Further investigation is necessary to fully elucidate its pharmacokinetic profile.

Q14: What are some current research areas related to this compound?

A14: Ongoing research on this compound focuses on several aspects:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.